Cyanogen fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

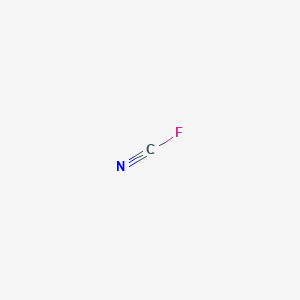

Cyanogen fluoride, also known as this compound, is a useful research compound. Its molecular formula is CFN and its molecular weight is 45.016 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Weapons - Weapons of Mass Destruction - Chemical Warfare Agents - Hydrogen Cyanide - Cyanides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyanogen fluoride is extensively used in organic synthesis, particularly in the production of fluorinated compounds. Its applications include:

- Fluorination Reactions : FCN is employed to introduce fluorine into organic molecules, which can enhance their stability and biological activity. For instance, it reacts with olefins to produce beta-fluoronitriles, which serve as intermediates for synthesizing polymers and other fluorinated products .

- Synthesis of Dyes and Brighteners : The compound is utilized in the production of dyes and fluorescent brighteners. These applications leverage the unique properties of fluorinated compounds, which often exhibit enhanced color stability and brightness .

- Photographic Sensitizers : FCN plays a role in synthesizing photographic materials that require specific light sensitivity characteristics. This application is crucial in the development of advanced imaging technologies .

Fumigant and Disinfectant

Due to its volatility and toxicity, this compound serves as an effective fumigant and disinfectant:

- Pest Control : FCN is used in agricultural settings as a fumigant for controlling pests. Its effectiveness against various organisms makes it valuable for maintaining crop health .

- Disinfection : The compound's ability to eliminate pathogens has led to its use in disinfection processes, particularly in environments requiring stringent hygiene standards .

Advanced Materials Research

Recent studies have explored the potential of this compound in materials science:

- Graphene Functionalization : Research indicates that this compound can be used to modify graphene substrates for enhanced adsorption properties. This application is significant for developing advanced materials for sensors and energy storage devices .

- Fluorinated Polymers : The synthesis of fluorinated polymers using FCN has been investigated, aiming to create materials with superior chemical resistance and thermal stability. These polymers are applicable in various industries, including electronics and aerospace .

Case Study 1: Synthesis of Beta-Fluoronitriles

In a controlled laboratory setting, researchers utilized this compound to react with various olefins under acidic conditions. The resulting beta-fluoronitriles were analyzed for their potential as intermediates in polymer synthesis. The study demonstrated that FCN effectively facilitated the formation of desired products with high yields.

Case Study 2: Fumigation Efficacy

A field study evaluated the effectiveness of this compound as a fumigant against specific agricultural pests. The results indicated significant reductions in pest populations post-treatment, highlighting its utility in pest management strategies.

Analyse Chemischer Reaktionen

Pyrolysis of Cyanuric Fluoride

At temperatures ≥1,300°C, cyanuric fluoride (C₃N₃F₃) decomposes to yield FCN, alongside fluorocarbons and cyanogen .

Reaction :

C3N3F3Δ≥1,300∘C3FCN+byproducts

Conditions and Yield :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 1,300–1,700°C | |

| Pressure | 50 mm Hg | |

| Carrier Gas | Nitrogen/Helium | |

| Yield | Up to 72% (after distillation) |

Byproducts include carbon tetrafluoride (CF₄), hexafluoroethane (C₂F₆), and cyanogen (C₂N₂) .

Fluorination of Cyanogen

FCN can also be synthesized by reacting cyanogen (C₂N₂) with nitrogen trifluoride (NF₃) in a nitrogen plasma arc :

C2N2+NF3Plasma2FCN+N2

Reactions with Aromatic Compounds

FCN reacts with benzene in Friedel-Crafts-type reactions to form benzonitrile (C₆H₅CN) :

Reaction :

C6H6+FCNAlCl3C6H5CN+HF

Key Data :

- Catalyst: Aluminum chloride (AlCl₃)

- Conversion: ~20%

- Product: Benzonitrile, isolated via distillation

Reactions with Olefins

FCN undergoes addition reactions with olefins, forming nitrile derivatives. For example, with ethylene :

Reaction :

CH2=CH2+FCN→CH2CH2CN+HF

Mechanism :

- Electrophilic attack by FCN on the double bond.

- Fluoride ion (F⁻) acts as a leaving group.

Hydrolysis

FCN hydrolyzes in the presence of water vapor to produce hydrofluoric acid (HF), carbon monoxide (CO), and ammonia (NH₃) :

Reaction :

FCN+2H2O→HF+CO+NH3

Kinetic Parameters :

| Parameter | Value | Source |

|---|---|---|

| Activation Energy | ~50 kJ/mol | |

| Rate-Determining Step | Nucleophilic attack by H₂O |

Fluoride-Promoted Reactions

FCN participates in competitive reactions with perfluorinated imines in the presence of fluoride ions :

Example Reaction :

FCN+CF3N=CF2F−CF3CF2CN+byproducts

Solvent Effects :

- In perfluorodecalin, FCN dimerizes to form (FCN)₂ .

- Polar solvents favor trimerization to cyanuric fluoride .

Polymerization and Stability

Liquid FCN explosively polymerizes at temperatures above -41°C, forming polymeric materials . The reaction is highly exothermic and requires careful temperature control.

Coordination Chemistry

FCN acts as a ligand in transition metal complexes, binding via the nitrogen atom . For example:

Pt FCN 4]2+

Eigenschaften

CAS-Nummer |

1495-50-7 |

|---|---|

Molekularformel |

CFN |

Molekulargewicht |

45.016 g/mol |

IUPAC-Name |

carbononitridic fluoride |

InChI |

InChI=1S/CFN/c2-1-3 |

InChI-Schlüssel |

CPPKAGUPTKIMNP-UHFFFAOYSA-N |

SMILES |

C(#N)F |

Kanonische SMILES |

C(#N)F |

Key on ui other cas no. |

1495-50-7 |

Synonyme |

carbononitridic fluoride cyanogen fluoride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.